molecular formula C21H21N3O3S B2734121 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 898432-91-2

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2734121
M. Wt: 395.48
InChI Key: OMZJYQDZDIYQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to selectively inhibit the activity of fibroblast growth factor receptor (FGFR), which is a tyrosine kinase receptor that is frequently overexpressed in various types of cancer.

Scientific Research Applications

Antibacterial, Antifungal, and Anti-tubercular Activity

Compounds related to N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide have been synthesized and evaluated for their potential antibacterial, antifungal, and anti-tubercular activities. A study described the synthesis and characterization of tetrahydropyrimidine–isatin hybrids that showed promising antibacterial, antifungal, and anti-tubercular properties (Akhaja & Raval, 2012).

Catalytic Activity in Organic Synthesis

Research has highlighted the role of N,N'-bisoxalamides, including compounds structurally similar to N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, in enhancing the catalytic activity of copper-catalyzed coupling reactions. These compounds have proven effective in promoting the N-arylation of anilines and cyclic secondary amines, demonstrating the utility of N,N'-bisoxalamides in facilitating a broad range of coupling reactions at relatively low temperatures (Bhunia, Kumar, & Ma, 2017).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a critical area of research for the development of new pharmaceuticals and materials. Compounds with furan and thiophene moieties, similar to the one , have been utilized in various synthetic methodologies to create heterocyclic compounds with potential applications in drug discovery and material science. For example, studies have explored the decarboxylative Claisen rearrangement reactions to produce heteroaromatic products (Craig et al., 2005).

Photocatalytic Reactions

Visible-light-induced photocatalytic reactions using indole derivatives, including those related to the structure of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, have been reported to afford access to heterocycle-fused or spirocyclo indolones. This highlights the compound's potential role in facilitating environmentally friendly synthetic routes under mild conditions (Zhang et al., 2016).

properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-20(22-13-16-6-4-12-28-16)21(26)23-14-18(19-8-3-11-27-19)24-10-9-15-5-1-2-7-17(15)24/h1-8,11-12,18H,9-10,13-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZJYQDZDIYQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

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